molecular formula C13H12ClNO3S2 B2939800 Methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 717857-94-8

Methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2939800
CAS RN: 717857-94-8
M. Wt: 329.81
InChI Key: ZTALSFACMUSIAZ-UHFFFAOYSA-N
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Description

Methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate, also known as CCT018159, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Electrochemical Reduction

A study elaborated on the synthesis of new methyl 3-iodo-1-benzothiophene-2-carboxylate and investigated the electrochemical behavior of various methyl 3-halo-1-benzothiophene-2-carboxylates. The electrochemical reduction in divided cells follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical. This process results in the formation of methyl 1-benzothiophene-2-carboxylate as the sole reduction product, highlighting the potential for electrochemical applications in synthetic chemistry (Rejňák et al., 2004).

Synthesis of Mono- and Di-Alkyl Ethers

Another research effort demonstrated the synthesis of 3,5-dialkoxythiophene-2-carboxylic acids from methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates through halogenation, alcohol addition, and successive O-alkylation and alkaline hydrolysis. This process offers a new route to ethers of thiotetronic and α-halogenothiotetronic acids, indicating the compound's utility in the creation of diverse organic molecules (Corral & Lissavetzky, 1984).

Functionalization of Metal-Organic Frameworks

Research into the functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) with dicarboxylate ligands containing methyl-substituted thieno[2,3-b]thiophene groups showcased the synthesis of solventhermally synthesized MOFs. These frameworks exhibit unique gas adsorption and sensing properties, as well as significant magnetic properties, showcasing the compound's potential in enhancing MOF functionalities for applications in sensing, gas storage, and separation technologies (Wang et al., 2016).

Biologically Active Derivatives

A study on two thiophene-3-carboxamide derivatives demonstrated their antibacterial and antifungal activities. This research highlights the potential biomedical applications of such compounds, particularly in the development of new antimicrobial agents (Vasu et al., 2003).

Genotoxic and Carcinogenic Potentials Assessment

An investigation into the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies focused on thiophene derivatives widely used in pharmaceuticals, agrochemicals, or dyestuffs. This study provides insights into the safety and environmental impact of these compounds, contributing to regulatory compliance and safer design of thiophene-based chemicals (Lepailleur et al., 2014).

properties

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S2/c1-6-7(2)19-12(10(6)13(17)18-3)15-11(16)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTALSFACMUSIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

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